5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde
Overview
Description
“5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde” is an organic compound with the molecular formula C12H6ClF3O2 . It has a molecular weight of 274.62 g/mol . The compound is also known by the synonym "5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural" .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The SMILES string representation of the molecule is FC(F)(F)c1ccc(Cl)c(c1)-c2ccc(C=O)o2
. This indicates the presence of a chloro group, a trifluoromethyl group, and a furfural group in the molecule.
Physical And Chemical Properties Analysis
The compound has a melting point of 59-63 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 336.5±42.0 °C at 760 mmHg, and a flash point of 157.3±27.9 °C . The compound is also characterized by a molar refractivity of 59.8±0.3 cm3 .
Scientific Research Applications
Catalytic Applications
5-Hydroxymethyl-2-furaldehyde (HMF), closely related to 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde, has been utilized in catalysis. For instance, HMF was successfully hydrogenated to 2,5-bis(hydroxymethyl)furan (BHMF) in various n-alcohol solvents using a Ru(OH)x/ZrO2 catalyst, achieving a yield greater than 99% (Han et al., 2016). This demonstrates its potential in catalytic applications.
Chemical Analysis and Separation Techniques
In chemical analysis, 5-HMF and its derivatives have been important for understanding deteriorative changes in foods. For instance, micellar electrokinetic capillary chromatography (MECC) was employed for separating 5-HMF and 2-furaldehyde in grapefruit juice (Corradini & Corradini, 1992). Such techniques highlight the role of these compounds in analytical chemistry.
Applications in Green Chemistry and Biodiesel Production
The research on HMF extends to green chemistry and biodiesel production. For example, HMF was hydrogenated and then etherified to produce 2,5-bis(alkoxymethyl)furans (BAMFs), which are potential biodiesel components (Han et al., 2017). This underscores the relevance of such compounds in sustainable energy solutions.
Spectroscopic and Quantum Chemical Investigations
The compound has also been the subject of theoretical investigations. A study conducted spectroscopic and quantum chemical analyses on 5-(hydroxymethyl)-2-furaldehyde, highlighting its molecular structure and properties (Rajkumar et al., 2020). Such studies are vital for understanding the fundamental properties of these compounds.
Biorefining and Chemical Industry Applications
In the context of biorefining and the chemical industry, furfurals like HMF have been noted for their role as intermediates. Heterogeneously catalyzed processes for their production have been explored, focusing on sustainability and environmental impact (Karinen et al., 2011).
Safety And Hazards
The compound is classified as an eye irritant (Category 2), a skin irritant (Category 2), and may cause specific target organ toxicity upon single exposure (Category 3, Respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O2/c13-10-3-1-7(12(14,15)16)5-9(10)11-4-2-8(6-17)18-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUFOVWZBTVLPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347607 | |
Record name | 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde | |
CAS RN |
259196-40-2 | |
Record name | 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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